Cas no 20412-66-2 (2-amino-1-methylCyclopentanol)

2-amino-1-methylCyclopentanol structure
2-amino-1-methylCyclopentanol structure
Product Name:2-amino-1-methylCyclopentanol
CAS No:20412-66-2
MF:C6H13NO
MW:115.173521757126
MDL:MFCD19203255
CID:2112599
PubChem ID:12418453
Update Time:2025-04-21

2-amino-1-methylCyclopentanol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-methylCyclopentanol
    • 2-amino-1-methylcyclopentan-1-ol
    • 2-Amino-1-methyl-cyclopentanol
    • 20412-66-2
    • SY316867
    • MFCD19205405
    • AT16546
    • DB-292578
    • DTXCID70448172
    • EN300-365436
    • (1R,2R)-2-Amino-1-methylcyclopentanol
    • SY344224
    • DTXSID70497362
    • MFCD19203255
    • MFCD19210371
    • (1S,2S)-2-Amino-1-methylcyclopentanol
    • 873-605-8
    • Cyclopentanol, 2-amino-1-methyl-
    • AKOS006339158
    • SY268989
    • ZB1417
    • SCHEMBL1350509
    • MDL: MFCD19203255
    • Inchi: 1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3
    • InChI Key: KKBCPZUWBKCECT-UHFFFAOYSA-N
    • SMILES: OC1(C)CCCC1N

Computed Properties

  • Exact Mass: 115.099714038g/mol
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 94.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 46.2Ų

2-amino-1-methylCyclopentanol Pricemore >>

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